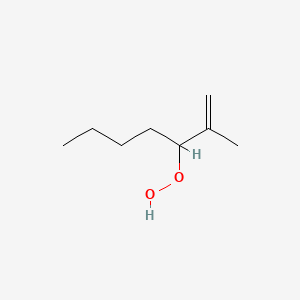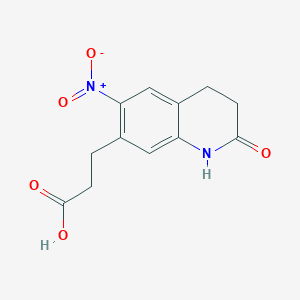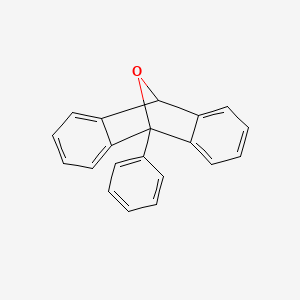
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is a chemical compound belonging to the class of anthracenes. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in various fields such as organic electronics, photophysics, and materials science. This compound is characterized by the presence of an epoxide group at the 9,10-positions and a phenyl group at the 9-position, making it a unique derivative of anthracene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- typically involves the epoxidation of anthracene derivatives. One common method is the reaction of 9,10-dihydro-9-phenylanthracene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide group.
Industrial Production Methods
While specific industrial production methods for 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding dihydroanthracene derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include diols, reduced anthracene derivatives, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
科学研究应用
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying epoxide chemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a probe for studying biological processes.
Industry: It finds applications in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
作用机制
The mechanism of action of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- involves its interaction with molecular targets through its epoxide and phenyl groups. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity and properties.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: A similar compound with two phenyl groups at the 9,10-positions, known for its use in OLEDs and as a scintillator material.
9,10-Dimethylanthracene: Another derivative with methyl groups at the 9,10-positions, used in photophysical studies and as a fluorescent probe.
9,10-Dihydroanthracene: A simpler derivative without the phenyl or epoxide groups, used as a starting material for various chemical syntheses.
Uniqueness
9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is unique due to the presence of both an epoxide and a phenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
142230-36-2 |
|---|---|
分子式 |
C20H14O |
分子量 |
270.3 g/mol |
IUPAC 名称 |
1-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C20H14O/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19(21-20)16-11-5-7-13-18(16)20/h1-13,19H |
InChI 键 |
GNJGRRUTMQGBFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(O2)C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


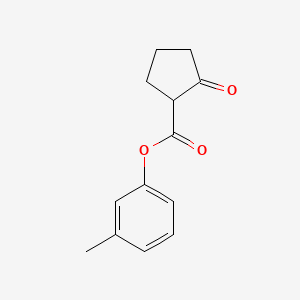
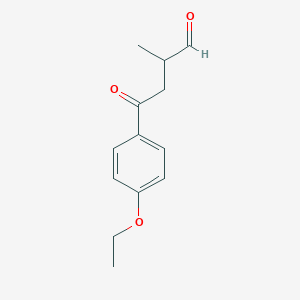
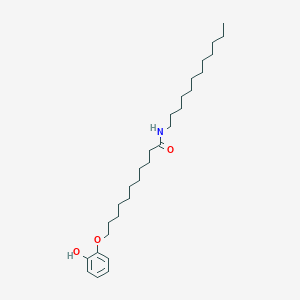
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)

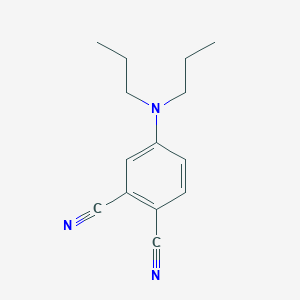
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)
